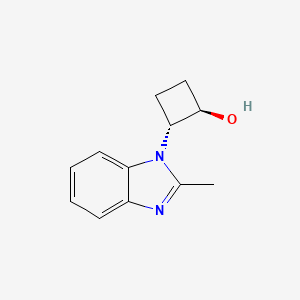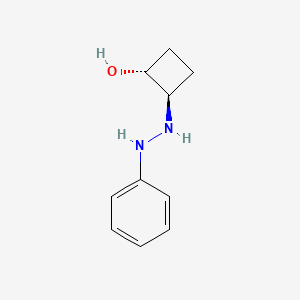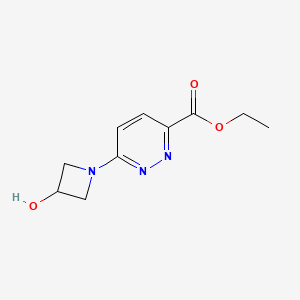
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate is an organic compound belonging to the pyridazine family. It has a CAS Number of 1344100-16-8 . The IUPAC name for this compound is ethyl 6- (3-hydroxy-1-azetidinyl)nicotinate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H14N2O3/c1-2-16-11(15)8-3-4-10(12-5-8)13-6-9(14)7-13/h3-5,9,14H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.24 . It is a powder in physical form . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate serves as a precursor for the synthesis of novel heterocyclic compounds with potential antibacterial applications. Research has shown that the synthesis of new heterocyclic compounds containing a sulfonamido moiety can lead to derivatives with high antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Development of Antimicrobial Agents
The compound has been utilized in the synthesis of derivatives aimed at antimicrobial applications. For instance, derivatives of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate have shown significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).
Anticancer Activity Screening
Compounds synthesized from this compound have been evaluated for their anticancer properties. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown potent activity against colon HCT-116 human cancer cell line, highlighting the potential for anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).
Synthesis of α-Glucosidase Inhibitors
Further research into the applications of this compound includes the synthesis of pyridazine-based 1,2,3-triazole derivatives as inhibitors of α-glucosidase. These compounds have exhibited significant inhibitory activities against yeast and rat α-glucosidase enzymes, offering insights into potential treatments for diseases like diabetes (Moghimi et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl 6-(3-hydroxyazetidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)8-3-4-9(12-11-8)13-5-7(14)6-13/h3-4,7,14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOEZSPMNMVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)
![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)
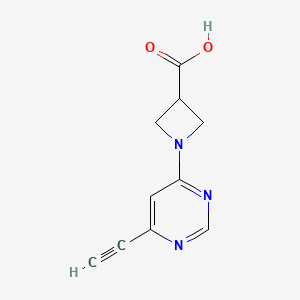

![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
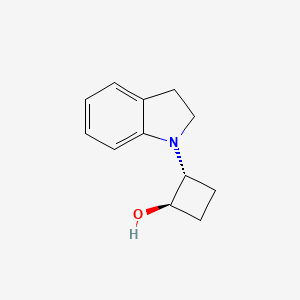
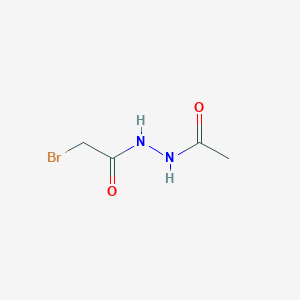
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
